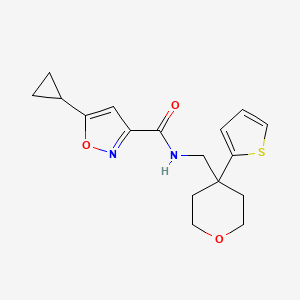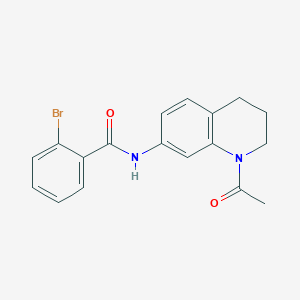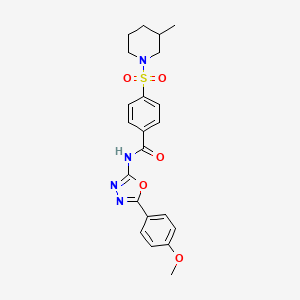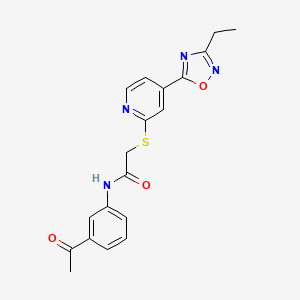![molecular formula C7H10N2O4 B2427381 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1247423-16-0](/img/structure/B2427381.png)
2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . Oxadiazoles are known for their wide range of biological activities, including anticancer , antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been the subject of several studies . One efficient method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Molecular Structure Analysis
Oxadiazoles, including “2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies . For instance, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Aplicaciones Científicas De Investigación
Anticancer Activity
Oxadiazoles, including the 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, have been synthesized and screened for their anticancer activity . The compounds were found to be effective against various cancer cell lines, with IC50 values observed for in-vitro anti-cancer activities .
Drug Designing
The oxadiazole core has been recognized as a prime molecular target for cancer therapy, leading to a paradigm shift in drug discovery . More emphasis is now placed on molecules for drug designing .
Antidiabetic Properties
Oxadiazoles have been found to exhibit antidiabetic properties . This makes them potential candidates for the development of new therapeutic agents for the treatment of diabetes .
Antiviral Properties
Oxadiazoles, including the 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Properties
Oxadiazoles have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antibacterial Properties
Oxadiazoles have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Properties
Oxadiazoles have been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antimycobacterial Properties
Oxadiazoles have been found to exhibit antimycobacterial properties . This makes them potential candidates for the development of new antimycobacterial drugs .
Mecanismo De Acción
Target of Action
Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Biochemical Pathways
Oxadiazoles are known to be physiologically active heterocyclic compounds with a vast sphere of biological activities, including anticancer .
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
Oxadiazole derivatives have shown promising results in in-vitro anti-cancer activities .
Action Environment
The compound is stable at room temperature , suggesting it could be stable under a variety of environmental conditions.
Direcciones Futuras
Oxadiazoles, including “2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid”, have shown promise in various areas of drug discovery due to their wide range of biological activities . Future research could focus on further exploring the therapeutic potential of these compounds and developing new synthetic methods for their production .
Propiedades
IUPAC Name |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-5-8-6(13-9-5)3-12-4-7(10)11/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXROHXRNFGPUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)


![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)
![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)

![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)


![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)